

BPN-15477 comparative analysis with PTC258

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Compound of Interest

Compound Name: BPN-15477

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A Comparative Analysis of **BPN-15477** and PTC258: Splicing Modulators for Familial Dysautonomia

Introduction

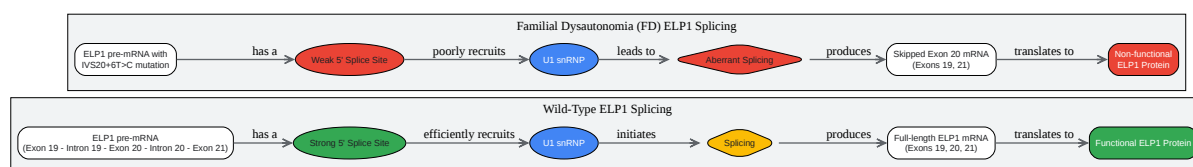
Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disease predominantly affecting individuals of Ashkenazi Jewish descent.[1] The disease is caused by a point mutation in the ELP1 gene, leading to a splicing defect that results in reduced levels of the ELP1 protein.[2][3] This deficiency primarily impacts the development and survival of sensory and autonomic neurons, leading to a wide range of debilitating symptoms.[3][4] Small molecule splicing modulators have emerged as a promising therapeutic strategy to correct the underlying molecular defect in FD. This guide provides a comparative analysis of two such molecules, **BPN-15477** and PTC258, focusing on their mechanism of action, preclinical efficacy, and the experimental data supporting their development.

Mechanism of Action: Correcting the ELP1 Splicing Defect

The vast majority of FD cases are caused by a T-to-C transition at position +6 of intron 20 in the ELP1 gene (c.2204+6T>C).[1] This mutation weakens the 5' splice site, compromising the binding of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the

spliceosome.[1] The inefficient recognition of this splice site leads to the skipping of exon 20 in the mature messenger RNA (mRNA), resulting in a truncated, non-functional ELP1 protein that is subsequently degraded.[1][5]

Both **BPN-15477** and PTC258 are designed to correct this splicing defect. These small molecules act as splicing modulator compounds (SMCs) that enhance the recognition of the weakened 5' splice site of exon 20.[6][7] The proposed mechanism involves the stabilization of the U1 snRNP binding to the pre-mRNA, thereby promoting the inclusion of exon 20 and the production of full-length, functional ELP1 protein.[8][9]



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Figure 1. Splicing of the ELP1 gene in healthy individuals versus those with Familial Dysautonomia.

Comparative Efficacy of **BPN-15477** and **PTC258**

Both compounds have demonstrated the ability to increase the inclusion of exon 20 in ELP1 mRNA and subsequently raise the levels of functional ELP1 protein in preclinical models. However, PTC258, a derivative of the same class of compounds as **BPN-15477**, has been reported to be significantly more potent.[7][10]

In Vitro Potency

Studies in FD patient-derived fibroblasts have shown that both compounds can correct the ELP1 splicing defect in a dose-dependent manner. PTC258 is reported to be approximately

1,000 times more potent than **BPN-15477** in increasing ELP1 protein levels.[7][10]

Compound	EC2X for ELP1 Protein Increase	Reference
BPN-15477	340 nM	[7]
PTC258	~0.34 nM (calculated from 1000x potency)	[7][10]

Table 1. In vitro potency of **BPN-15477** and PTC258 in FD patient fibroblasts.

Preclinical In Vivo Efficacy

The efficacy of both compounds has been evaluated in a transgenic mouse model of FD (TgFD9), which carries the human ELP1 gene with the FD-causing mutation.[6][7]

BPN-15477: Oral administration of **BPN-15477** in the TgFD9 mouse model led to a dose-dependent increase in full-length human ELP1 mRNA and protein in various tissues, including the brain and liver.[11]

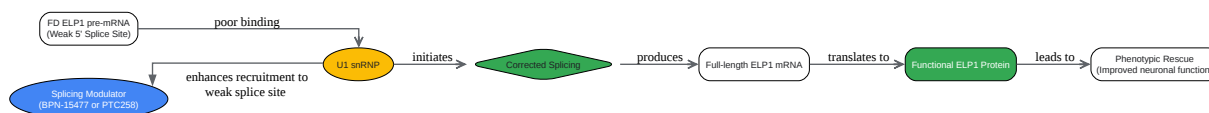
Tissue	BPN-15477 Dose (mg/kg)	Fold Increase in Full-Length ELP1 mRNA (vs. vehicle)	Fold Increase in ELP1 Protein (vs. vehicle)	Reference
Brain	100	~2.5	~2.0	[11]
Liver	100	~3.0	~2.5	[11]

Table 2. In vivo efficacy of **BPN-15477** in the TgFD9 mouse model.

PTC258: Oral administration of PTC258 in the TgFD9 mouse model also resulted in a dose-dependent increase in full-length ELP1 transcript and a significant increase in functional ELP1 protein in the brain and other tissues.[7] Furthermore, in a phenotypic mouse model of FD (TgFD9;Elp1Δ20/flox), PTC258 treatment improved survival, gait ataxia, and retinal degeneration.[2][12]

Tissue	PTC258 Dose (mg/kg/day)	Fold Increase in Full-Length ELP1 mRNA (vs. vehicle)	Fold Increase in ELP1 Protein (vs. vehicle)	Reference
Brain	6	~2.0	~2.0	[7]
Liver	6	~5.0	~5.0	[7]

Table 3. In vivo efficacy of PTC258 in the TgFD9 mouse model.



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Figure 2. Mechanism of action of splicing modulators in Familial Dysautonomia.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate **BPN-15477** and PTC258.

Cell-Based Splicing Assays

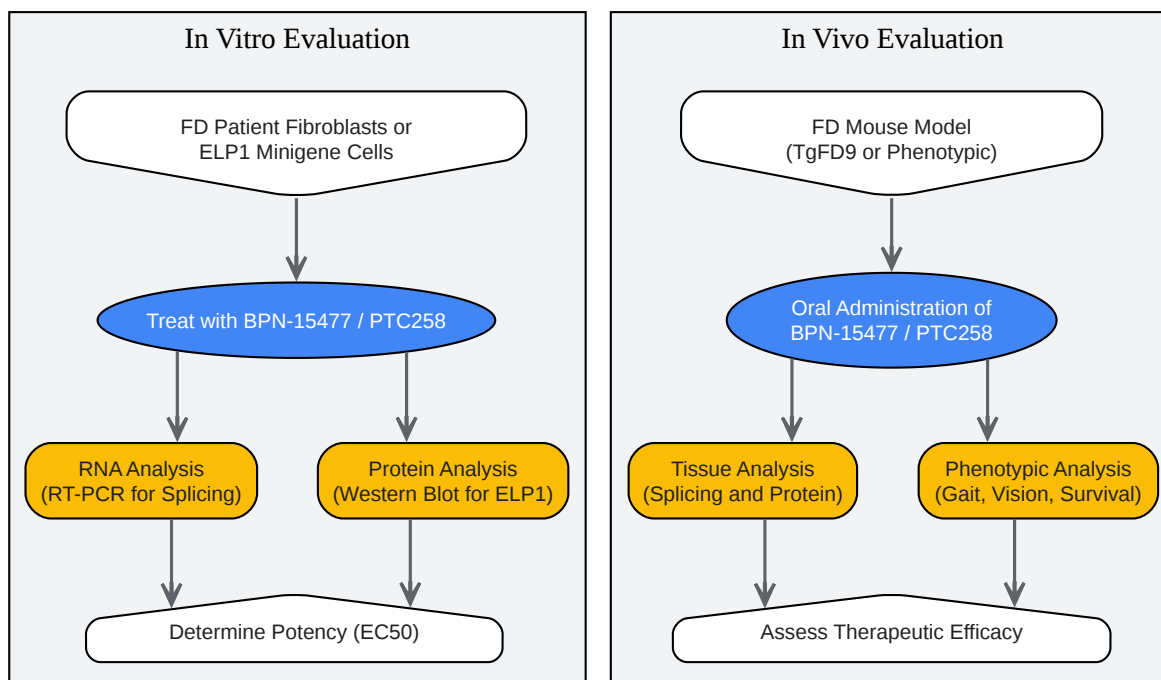
- Cell Lines: FD patient-derived fibroblasts and HEK293T cells transfected with an ELP1 minigene reporter construct.[6][13]
- Treatment: Cells are treated with varying concentrations of the compounds (e.g., **BPN-15477**, PTC258) or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).[6][7]
- RNA Analysis: Total RNA is extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers flanking exon 20 of the ELP1 gene. The PCR

products corresponding to the full-length and exon 20-skipped transcripts are separated by gel electrophoresis and quantified to determine the percentage of exon 20 inclusion.[14]

- Protein Analysis: Cell lysates are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane for Western blot analysis. The membrane is probed with antibodies specific for ELP1 and a loading control (e.g., β -actin) to determine the relative protein levels.[15]

Animal Model Studies

- Animal Models:
 - TgFD9 Transgenic Mouse: Carries the human ELP1 gene with the major FD splice mutation. This model is used to assess the in vivo effects of compounds on ELP1 splicing and protein expression.[16]
 - TgFD9;Elp1 Δ 20/flox Phenotypic Mouse Model: Recapitulates the neurological phenotypes of FD, including gait ataxia and retinal degeneration. This model is used to evaluate the therapeutic efficacy of compounds on disease-relevant outcomes.[7]
- Compound Administration: Compounds are typically administered orally, either through daily gavage or formulated in the chow.[7][11]
- Tissue Analysis: At the end of the treatment period, tissues (e.g., brain, liver, dorsal root ganglia) are collected for RNA and protein analysis as described for the cell-based assays. [7]
- Phenotypic Assessments:
 - Gait Analysis: Motor coordination and balance are assessed using tests such as the DigiGait™ analysis system.[7]
 - Retinal Imaging: Retinal degeneration is monitored using spectral-domain optical coherence tomography (SD-OCT).[17]
 - Survival Analysis: The overall survival of the animals is monitored throughout the study.[7]



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Figure 3. General experimental workflow for the evaluation of splicing modulator compounds.

Conclusion

BPN-15477 and PTC258 are promising small molecule splicing modulators that target the root cause of Familial Dysautonomia by correcting the splicing defect in the ELP1 gene. Preclinical data indicate that both compounds can effectively increase the production of functional ELP1 protein. Notably, PTC258 has demonstrated significantly higher potency than **BPN-15477** in vitro and has shown robust efficacy in a phenotypic mouse model of FD, leading to improvements in survival and neurological function. These findings support the continued development of PTC258 and similar splicing modulators as a potential disease-modifying therapy for individuals with Familial Dysautonomia. Further clinical investigation is warranted to determine the safety and efficacy of these compounds in patients.

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